Cas no 351156-91-7 (Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate)

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-氨基-4-(2,4-二氯苯基)噻吩-3-甲酸甲酯
- methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
- 2-Amino-4-(2,4-dichloro-phenyl)-thiophene-3-carboxylic acid methyl ester
- BBL016145
- STK348728
- 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylic acid methyl ester
- methyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate
- methyl2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
- VS-05169
- ALBB-001682
- 848-272-7
- H21619
- AK-968/15360339
- AKOS000304352
- EN300-227712
- MFCD01924219
- CS-0215177
- 351156-91-7
- Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
-
- MDL: MFCD01924219
- インチ: 1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3
- InChIKey: GIOFCQOUWOEQFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C1=C([H])SC(=C1C(=O)OC([H])([H])[H])N([H])[H])Cl
計算された属性
- せいみつぶんしりょう: 300.9731051Da
- どういたいしつりょう: 300.9731051Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6
- 疎水性パラメータ計算基準値(XlogP): 4.5
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M289928-100mg |
Methyl 2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 100mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-227712-10.0g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 10.0g |
$1238.0 | 2024-06-20 | |
Matrix Scientific | 028926-500mg |
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 500mg |
$126.00 | 2023-09-06 | ||
Chemenu | CM113716-10g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 10g |
$*** | 2023-05-30 | |
Enamine | EN300-227712-5g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 5g |
$811.0 | 2023-09-15 | |
A2B Chem LLC | AF58567-1g |
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1285847-1g |
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 97% | 1g |
¥2074.00 | 2024-05-17 | |
Enamine | EN300-227712-0.05g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 0.05g |
$87.0 | 2024-06-20 | |
Enamine | EN300-227712-0.25g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 0.25g |
$185.0 | 2024-06-20 | |
Enamine | EN300-227712-0.1g |
methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
351156-91-7 | 95% | 0.1g |
$129.0 | 2024-06-20 |
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylateに関する追加情報
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7): A Comprehensive Overview
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drug candidates.
The chemical structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate consists of a thiophene ring substituted with a 2,4-dichlorophenyl group and a methyl ester moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various research applications. The amino group, in particular, can participate in hydrogen bonding and other interactions that are crucial for biological activity.
Recent studies have highlighted the potential of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has also shown promise in cancer research. A study conducted by a team of researchers at the National Institutes of Health (NIH) demonstrated that this compound has selective cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis, suggesting its potential as an anticancer agent.
The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate has been extensively studied and optimized to improve yield and purity. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with thioglycolic acid followed by condensation with methylamine and esterification with methanol. This multi-step process has been refined to achieve high yields and minimize side reactions, making it suitable for large-scale production.
The physicochemical properties of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate have been thoroughly characterized. It is a solid at room temperature with a melting point ranging from 100°C to 105°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various formulation strategies in drug development.
In terms of safety and toxicity, preliminary studies have indicated that Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical studies have shown that this compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
The potential applications of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate extend beyond its direct therapeutic uses. It serves as an important building block in the synthesis of more complex molecules with diverse biological activities. For example, researchers have used this compound as a starting material to develop novel inhibitors of specific enzymes involved in disease pathways.
In conclusion, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS No. 351156-91-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of new therapeutic agents targeting inflammation and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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